Chloroacetaldehyde monohydrate
Description
Contextualization within Halogenated Aldehyde Chemistry
Chloroacetaldehyde (B151913) (ClCH₂CHO) is an organic compound characterized by a chlorine atom at the alpha-position to the aldehyde group. nih.gov This substitution with an electronegative halogen atom makes it a highly electrophilic and reactive molecule. wikipedia.org As a bifunctional compound, it serves as a versatile precursor in the synthesis of numerous heterocyclic compounds. nih.govwikipedia.org Its reactivity is a defining feature, leading to its use as a building block in the production of various pharmaceuticals and other specialty chemicals. wikipedia.org However, this reactivity also contributes to its propensity to polymerize, a characteristic that influences its handling and application in research and industry. chemcess.com
Historical Perspectives on Chloroacetaldehyde Monohydrate Research
The first documented synthesis of pure chloroacetaldehyde was achieved in 1882 by the Austrian chemist K. Natterer. chemcess.com He produced the compound by heating chloroacetaldehyde diethyl acetal (B89532) with anhydrous oxalic acid. chemcess.com Early research recognized the compound's utility, but also its instability and tendency to polymerize. chemcess.com This led to the development and use of its more stable derivatives, such as chloroacetaldehyde dimethyl acetal, which can be hydrolyzed under acidic conditions to generate chloroacetaldehyde for immediate reaction. wikipedia.org Much of the subsequent research has focused on harnessing its reactivity while managing its instability, often through the use of its hydrated forms or acetals in synthetic chemistry. wikipedia.orgchemcess.com
Structural Elucidation and Isomeric Considerations of Hydrate (B1144303) Forms
Chloroacetaldehyde is seldom found in its anhydrous monomeric form due to its high reactivity. nih.govwikipedia.org It readily reacts with water to form hydrates. wikipedia.org Research has identified several forms in which chloroacetaldehyde can exist, depending on the preparation method and conditions: nih.gov
Monomer: The basic ClCH₂CHO molecule.
Monomer Hydrate: Formed when the anhydrous monomer is mixed with water. nih.gov
Dimer Hydrate (Hemihydrate): Also formed instantly upon the addition of the anhydrous monomer to water. nih.gov Commercial aqueous solutions of chloroacetaldehyde are often a 50:50 mixture of the monomer and dimer hydrates. nih.gov The structure of this hemihydrate is identified as 1,1′-dihydroxy-2,2′-dichlorodiethyl ether. chemcess.com
Cyclic Trimer: This form arises from the anhydrous monomer upon standing under dry conditions. nih.gov It has limited solubility in water but can form the monomer and dimer hydrates when heated in an aqueous environment. nih.gov
It is noteworthy that during analysis by gas chromatography, the hydrate forms are dehydrated and converted back to the monomer. osha.gov This characteristic is a crucial consideration in the analytical chemistry of the compound. osha.gov
Below are tables detailing the physicochemical properties of anhydrous chloroacetaldehyde and its common hydrated form.
Physicochemical Properties of Anhydrous Chloroacetaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₂H₃ClO |
| Molar Mass | 78.50 g/mol |
| Appearance | Colorless liquid |
| Odor | Acrid, penetrating |
| Boiling Point | 85 to 85.5 °C |
| Melting Point | -16.3 °C |
| Density | 1.117 g/mL |
| Flash Point | 87.7 °C (closed cup) |
Data sourced from multiple references. wikipedia.orgchemcess.com
Properties of Chloroacetaldehyde Hemihydrate
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈Cl₂O₃ (also represented as (ClCH₂CH(OH))₂O) |
| Molar Mass | 175.01 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 43–50 °C (with dehydration) |
| Boiling Point | Decomposes at 84 °C |
Data sourced from Chemcess. chemcess.com
Spectroscopic Data for Chloroacetaldehyde
| Spectroscopy Type | Description |
|---|---|
| ¹H NMR | Data available in chemical databases. |
| ¹³C NMR | In CDCl₃, shifts have been recorded at 25.16 MHz. nih.gov |
| IR Spectroscopy | Predicted IR ion spectrum data is available. hmdb.ca |
| Mass Spectrometry | Electron ionization mass spectrometry data is available through the NIST Mass Spectrometry Data Center. nist.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65703-76-6 |
|---|---|
Molecular Formula |
C2H5ClO2 |
Molecular Weight |
96.51 g/mol |
IUPAC Name |
2-chloroacetaldehyde;hydrate |
InChI |
InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2 |
InChI Key |
SUQCVWYRTYMULT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)Cl.O |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Chloroacetaldehyde Monohydrate and Its Anhydrous Forms
Industrial Scale Synthesis Pathways
The industrial production of chloroacetaldehyde (B151913) monohydrate is dominated by processes that allow for large-scale, continuous, or semi-continuous manufacturing. These methods are optimized for yield, cost-effectiveness, and throughput.
Chlorination of Olefinic Precursors in Aqueous Media
ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CHO + 2 HCl wikipedia.org
To achieve a high yield, approaching 100%, it is crucial to maintain the concentration of the resulting chloroacetaldehyde in the reaction medium below 5%. chemcess.com Higher concentrations can promote the formation of undesired by-products. chemcess.com Another olefinic precursor that can be utilized is vinyl acetate (B1210297). The reaction of chlorine with vinyl acetate in water at room temperature produces a concentrated solution of chloroacetaldehyde, which can then be purified by distillation. chemcess.com
Controlled Halogenation of Aldehyde Feedstocks
The direct, controlled chlorination of acetaldehyde (B116499) is another significant industrial method for producing chloroacetaldehyde. This process involves the reaction of acetaldehyde or its trimer, paraldehyde, with chlorine. chemcess.com Careful control of the reaction conditions is necessary to prevent over-chlorination and the formation of substantial amounts of by-products. The reaction can be managed on a semicontinuous or completely continuous basis for efficiency. acs.org The presence of water is crucial in this process to suppress undesirable side reactions, acting as a diluent in large proportions. echemi.com
The formation of haloacetaldehydes through this method is understood to be a stepwise substitution process on the α-hydrogen of the acetaldehyde. uzh.chgoogle.com Kinetic studies have shown that the reaction rate constants increase with higher pH and chlorine doses. uzh.chgoogle.com
By-product Formation in Industrial Processes
Industrial-scale synthesis of chloroacetaldehyde is often accompanied by the formation of various by-products, which can impact the purity of the final product and require additional separation steps.
When employing the chlorination of acetaldehyde, common impurities include dichloroacetaldehyde (B1201461) and trichloroacetaldehyde. chemcess.com The condensation of acetaldehyde with monochloroacetaldehyde in the presence of hydrochloric acid can also occur, leading to the formation of α,α,β-trichlorobutyraldehyde. acs.org Another side reaction involves the oxidation of the aldehydes to their corresponding acetic acids, such as dichloroacetic acid and trichloroacetic acid, through the action of hypochlorous acid. acs.org
In the synthesis involving vinyl chloride, a significant by-product can be 1,1,2-trichloroethane, particularly at higher concentrations of chloroacetaldehyde. chemcess.comgoogle.com The formation of this compound is a notable issue as its boiling point is similar to that of chloroacetaldehyde dimethyl acetal (B89532), a derivative often synthesized from these precursors, making separation difficult. google.comcdc.gov When vinyl acetate is used as the precursor, minor amounts of other chlorinated acetaldehydes, acetaldehyde, and various condensation products can be formed. chemcess.com
Table 1: Industrial Scale Synthesis Pathways for Chloroacetaldehyde
| Method | Precursor(s) | Key Reaction Conditions | Primary Product Form | Common By-products |
|---|---|---|---|---|
| Chlorination of Olefinic Precursors | Vinyl Chloride, Water, Chlorine | Aqueous media, chloroacetaldehyde concentration < 5% chemcess.com | Chloroacetaldehyde Monohydrate | 1,1,2-Trichloroethane chemcess.comgoogle.com |
| Chlorination of Olefinic Precursors | Vinyl Acetate, Water, Chlorine | Room temperature chemcess.com | This compound | Chlorinated acetaldehydes, Acetaldehyde, Condensation products chemcess.com |
| Controlled Halogenation of Aldehydes | Acetaldehyde (or Paraldehyde), Chlorine | Presence of water as a diluent echemi.com | This compound | Dichloroacetaldehyde, Trichloroacetaldehyde, α,α,β-Trichlorobutyraldehyde, Dichloroacetic acid chemcess.comacs.org |
Laboratory Scale Preparative Routes
For laboratory-scale synthesis, where smaller quantities are required, different preparative methods are often employed. These routes may offer higher purity or provide access to the anhydrous form of chloroacetaldehyde more directly.
Oxidation Reactions of Halogenated Alcohols
A laboratory method for the preparation of chloroacetaldehyde hydrate (B1144303) involves the oxidation of a halogenated alcohol. Specifically, glycerol (B35011) α-monochlorohydrin can be oxidized using periodic acid to yield chloroacetaldehyde hydrate. acs.org This method extends the general applicability of periodic acid oxidation for the synthesis of substituted acetaldehydes. The resulting product can be distilled to yield a material with a boiling point of 84°C. acs.org
Hydrolysis of Acetal Derivatives for Anhydrous Generation
The anhydrous form of chloroacetaldehyde is often generated in the laboratory through the hydrolysis of its acetal derivatives. Chloroacetaldehyde acetals, such as chloroacetaldehyde dimethyl acetal, are more stable and easier to handle than the free aldehyde. anshulchemicals.com These acetals can be hydrolyzed under acidic conditions to yield anhydrous chloroacetaldehyde. wikipedia.org This approach is particularly useful when the anhydrous form is required for subsequent reactions, as it can be generated in situ to avoid polymerization. wikipedia.org
Historically, the first pure form of chloroacetaldehyde was produced in 1882 by heating chloroacetaldehyde diethyl acetal with anhydrous oxalic acid at temperatures between 100–150 °C. chemcess.com A more contemporary method for obtaining anhydrous chloroacetaldehyde from its hydrated form is through azeotropic distillation with solvents like chloroform, toluene (B28343), or carbon tetrachloride. wikipedia.org
Table 2: Laboratory Scale Preparative Routes for Chloroacetaldehyde
| Method | Precursor(s) | Reagent(s) | Primary Product Form | Key Features |
|---|---|---|---|---|
| Oxidation of Halogenated Alcohols | Glycerol α-monochlorohydrin | Periodic Acid | Chloroacetaldehyde Hydrate | Provides a direct route to the hydrated form. acs.org |
| Hydrolysis of Acetal Derivatives | Chloroacetaldehyde Diethyl Acetal | Anhydrous Oxalic Acid | Anhydrous Chloroacetaldehyde | Historical method for preparing the pure, anhydrous compound. chemcess.com |
| Hydrolysis of Acetal Derivatives | Chloroacetaldehyde Dimethyl Acetal | Acidic conditions | Anhydrous Chloroacetaldehyde | Allows for in situ generation of the anhydrous aldehyde for further reactions. wikipedia.org |
| Azeotropic Dehydration | This compound | Chloroform, Toluene, or Carbon Tetrachloride | Anhydrous Chloroacetaldehyde | A method to convert the stable hydrate to the anhydrous form. wikipedia.org |
Strategies for Anhydrous Chloroacetaldehyde Generation and Stabilization
Anhydrous chloroacetaldehyde is a highly reactive compound that readily undergoes polymerization. scribd.com Its generation from the more stable monohydrate form requires specific chemical strategies to remove water while preventing self-condensation. The primary methods involve leveraging physical chemistry principles, such as azeotropic distillation, or employing a reversible chemical transformation through polyacetal intermediates.
Azeotropic distillation is a widely employed technique for the dehydration of chloroacetaldehyde hemihydrate to yield the anhydrous form. chemcess.com This process involves the addition of a third component, known as an entrainer, which forms a low-boiling azeotrope with water. uwaterloo.ca The azeotrope, a mixture with a constant boiling point, is distilled off, effectively removing water from the system. uwaterloo.ca
Common entrainers for this purpose include solvents like chloroform, toluene, and carbon tetrachloride. chemcess.com The selection of an entrainer is based on its ability to form a heteroazeotrope with water, meaning the condensed vapor phase separates into two immiscible liquid layers, allowing for the recovery and recycling of the entrainer.
The process typically involves heating the chloroacetaldehyde hydrate with the chosen entrainer. The water-entrainer azeotrope boils at a temperature lower than any of the individual components, is distilled off, and condensed. wikipedia.orgchemeurope.com Upon cooling, the condensate separates, the water is removed, and the entrainer can be returned to the distillation flask. Once all the water has been removed, distillation of the remaining mixture yields pure, anhydrous chloroacetaldehyde. chemcess.com
| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Water-Entrainer Azeotrope (°C) |
|---|---|---|
| Toluene | 110.6 | 84.1 uwaterloo.ca |
| Chloroform | 61.2 | 53.3 wikipedia.orgchemeurope.com |
| Carbon Tetrachloride | 76.8 | ~66 (Boiling point of the heteroazeotrope) |
An alternative strategy for generating anhydrous chloroacetaldehyde involves its reversible polymerization into polyacetals. chemcess.com Anhydrous chloroacetaldehyde is prone to self-condensation, especially at low temperatures in the presence of Lewis acid catalysts, to form amorphous, elastomeric products with a polyacetal structure. chemcess.com
This polymerization can be strategically reversed to yield the pure, anhydrous monomer. High yields of anhydrous chloroacetaldehyde are obtained through the depolymerization of its polymers, such as polychloroacetaldehyde. chemcess.com This reversion is typically achieved by heating the polymer at elevated temperatures, often in the presence of an acidic catalyst. chemcess.com For instance, heating polychloroacetaldehyde to 145°C with catalytic amounts of oxalic acid or trichloroacetic acid effectively cracks the polymer, releasing the monomeric chloroacetaldehyde which can be collected by distillation. chemcess.comgoogle.com This method capitalizes on the polymer as a stable, storable precursor to the highly reactive anhydrous monomer.
| Process | Key Conditions | Catalyst/Reagent | Outcome |
|---|---|---|---|
| Polyacetal Formation | Low Temperature (-40 to -78°C) chemcess.com | Lewis Acids chemcess.com | Formation of stable polychloroacetaldehyde |
| Polyacetal Reversion (Depolymerization) | High Temperature (~145°C) chemcess.com | Oxalic acid or Trichloroacetic acid chemcess.com | Generation of anhydrous chloroacetaldehyde monomer |
Reactivity and Fundamental Reaction Mechanisms of Chloroacetaldehyde Monohydrate
Electrophilic Reactivity and Alkylating Capabilities
Chloroacetaldehyde (B151913) is recognized as a highly electrophilic reagent and a potent alkylating agent. wikipedia.orgnih.govhmdb.cat3db.ca The strong electron-withdrawing inductive effect of the adjacent chlorine atom significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. doubtnut.comcore.ac.uk This enhanced electrophilicity is a cornerstone of its reactivity profile.
As an alkylating agent, chloroacetaldehyde reacts with various nucleophilic sites in biological and chemical systems. wikipedia.orgmisumi.co.jp A notable example is its reaction with the nitrogen atoms in nucleotide bases. It is known to react with adenosine (B11128) and cytidine (B196190) to form cyclic etheno adducts, a reaction that is linked to its potential mutagenic properties. wikipedia.orgnih.gov The chlorine atom, activated by the adjacent carbonyl group, can be readily displaced by nucleophiles, further contributing to its alkylating capabilities. core.ac.ukchemcess.com This bifunctionality allows it to act as a precursor in the synthesis of numerous heterocyclic compounds. wikipedia.orgnih.gov
Hydration and Dehydration Equilibria
In the presence of water, chloroacetaldehyde rapidly and readily forms its hydrate (B1144303), chloroacetaldehyde monohydrate (ClCH₂CH(OH)₂). wikipedia.orgnih.govnoaa.gov This equilibrium overwhelmingly favors the hydrated form in aqueous solutions. The equilibrium constant for hydration (K_hydr) is significant, with a pK_hydration value estimated to be around -1.6, indicating a strong thermodynamic preference for the gem-diol structure over the free aldehyde. researchgate.net
Commercial aqueous solutions of chloroacetaldehyde typically contain a mixture of the monomer hydrate and a dimer hydrate (1,1′-dihydroxy-2,2′-dichlorodiethyl ether). nih.govchemcess.comosha.gov The anhydrous form of chloroacetaldehyde is unstable and prone to polymerization, forming cyclic trimers or linear polyacetals. wikipedia.orgnih.govchemcess.com Consequently, generating the anhydrous aldehyde often requires specific laboratory procedures, such as the azeotropic distillation of the hydrate with solvents like toluene (B28343) or chloroform. wikipedia.org The dehydration of the stable hydrated forms back to the free aldehyde is a slow process under physiological conditions. nih.gov
Table 1: Hydration Properties of Chloroacetaldehyde
| Property | Value/Description | Source(s) |
|---|---|---|
| Form in Aqueous Solution | Predominantly exists as monomer and dimer hydrates. | nih.govchemcess.comosha.gov |
| pK_hydration | ~ -1.6 | researchgate.net |
| Reaction with Water | Reacts readily to form the hydrate, liberating some heat. | noaa.gov |
| Anhydrous Form Preparation | Azeotropic distillation with toluene or chloroform. | wikipedia.org |
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon in chloroacetaldehyde makes it highly reactive toward nucleophilic addition. slideshare.net The electron-withdrawing chlorine atom enhances this reactivity, making chloroacetaldehyde more susceptible to nucleophilic attack than acetaldehyde (B116499). doubtnut.com A wide array of nucleophiles can add to the carbonyl group, initiating various synthetic transformations. chemcess.comucalgary.ca
Key examples of nucleophilic addition reactions include:
Reaction with Thioamides: It condenses with thiourea (B124793) and its derivatives in a reaction that leads to the formation of aminothiazole rings. This reaction was historically significant in the synthesis of sulfathiazole, an early sulfa drug. wikipedia.orgnih.govhmdb.ca
Reaction with Amines: It reacts with amino compounds. For instance, its reaction with monochloramine in water proceeds through the formation of a carbinolamine intermediate, 2-chloro-1-(chloroamino)ethanol. nih.gov The reaction with ortho-phenylenediamine under acidic conditions yields benzimidazole (B57391) derivatives through nucleophilic attack followed by cyclodehydration.
Formation of Cyanohydrin: It reacts with hydrogen cyanide to form chloroacetaldehyde cyanohydrin. sci-hub.ru
These reactions underscore the utility of chloroacetaldehyde as a versatile building block in the synthesis of diverse chemical structures, particularly heterocycles. wikipedia.orgt3db.ca
Aldol (B89426) Condensation and Cross-Aldol Reactions
Like other aldehydes possessing α-hydrogens, chloroacetaldehyde can participate in aldol and cross-aldol condensation reactions. chemcess.com The presence of the α-hydrogen allows for the formation of an enolate ion under basic conditions, which can then act as a nucleophile.
Self-Condensation: In an alkaline medium, chloroacetaldehyde can undergo a self-aldol condensation to yield 2,4-dichloroacetaldol. chemcess.com
Cross-Aldol Reactions: It can react with other enolizable aldehydes or ketones. For example, its coaldolization with acetaldehyde produces 2-chlorocrotonaldehyde. chemcess.com More complex, enzyme-catalyzed sequential aldol reactions have also been demonstrated. The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can catalyze two consecutive aldol reactions, first between acetaldehyde and chloroacetaldehyde, followed by a second reaction with another molecule of acetaldehyde. taylorandfrancis.com Furthermore, organocatalysts, such as diarylprolinol, have been shown to effectively promote asymmetric cross-aldol reactions between chloroacetaldehyde and other aldehydes. thieme-connect.deresearchgate.net
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde functional group in chloroacetaldehyde can be readily oxidized to a carboxylic acid group, yielding chloroacetic acid. nih.govchemcess.com This transformation is a common pathway in both synthetic organic chemistry and metabolic processes.
Several oxidizing agents can achieve this conversion:
Nitric Acid or Hydrogen Peroxide: Treatment with strong oxidizing agents like nitric acid or hydrogen peroxide effectively converts chloroacetaldehyde to chloroacetic acid. chemcess.com
Catalytic Air Oxidation: Oxidation can also be performed using air in the presence of a cobalt salt catalyst, such as cobalt(II) acetate (B1210297), with high conversion efficiency. chemcess.comvulcanchem.com
Biochemical Oxidation: In biological systems, aldehyde dehydrogenases can catalyze the oxidation of chloroacetaldehyde to chloroacetic acid. nih.gov
Recent atmospheric studies have also highlighted the oxidation of chloroacetaldehyde as a significant pathway for the formation of chloroacetic acid in the environment. copernicus.org
Table 2: Oxidation Reactions of Chloroacetaldehyde
| Oxidizing Agent/System | Product | Source(s) |
|---|---|---|
| Nitric Acid | Chloroacetic Acid | chemcess.com |
| Hydrogen Peroxide | Chloroacetic Acid | chemcess.com |
| Air / Cobalt (II) Acetate | Chloroacetic Acid | chemcess.comvulcanchem.com |
Enolization Kinetics and Tautomeric Equilibria in Solution
Chloroacetaldehyde can exist in equilibrium with its enol tautomer. The equilibrium constant for enolization (K_enol) provides a measure of the relative stability of the enol form compared to the keto (aldehyde) form. For chloroacetaldehyde, the pK_enol (defined as -log K_enol) has been estimated to be approximately 2. cdnsciencepub.com This suggests a greater tendency to enolize compared to simple aldehydes like acetaldehyde (pK_enol ≈ 4.7). cdnsciencepub.com
However, the study of enolization kinetics and tautomeric equilibria in aqueous solution is significantly complicated by the predominant hydration of the aldehyde. cdnsciencepub.com The observed kinetics often reflect the behavior of an equilibrium mixture of the aldehyde and its hydrate. cdnsciencepub.comresearchgate.net The apparent rate constant for the enolization of this mixture is slower due to the low concentration of the free aldehyde, the species that directly undergoes enolization. cdnsciencepub.com Theoretical and computational methods are often employed to dissect these complex equilibria and predict the properties of the individual tautomeric species in solution. researchgate.netnih.govnih.govirb.hr
Derivatives of Chloroacetaldehyde Monohydrate and Their Advanced Synthetic Pathways
Heterocyclic Compound Synthesis
The dual reactivity of chloroacetaldehyde (B151913) is expertly harnessed in the synthesis of numerous heterocyclic compounds. It can act as a two-carbon synthon, participating in cyclization reactions with various nucleophiles to form stable aromatic and non-aromatic rings containing nitrogen, sulfur, and oxygen.
One of the most classic and industrially significant applications of chloroacetaldehyde is in the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclocondensation of an α-halocarbonyl compound, such as chloroacetaldehyde, with a thioamide-containing compound. organic-chemistry.org The reaction with thiourea (B124793) is a direct and efficient route to produce 2-aminothiazole, a foundational structure in many pharmaceutical compounds, including early sulfa drugs like sulfathiazole. organic-chemistry.orgwikipedia.orgnih.gov The process typically involves the initial S-alkylation of thiourea by chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the aminothiazole ring. pjsir.org The use of chloroacetaldehyde derivatives, such as its acetals, can also be employed to control the reactivity and avoid polymerization of the aldehyde. pjsir.org
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
|---|---|---|---|
| Chloroacetaldehyde | Thiourea | Cyclocondensation | 2-Aminothiazole |
| Chloroacetaldehyde | Substituted Thioureas | Cyclocondensation | N-Substituted 2-Aminothiazoles |
| Chloroacetaldehyde Diethyl Acetal (B89532) | Thiourea | Cyclocondensation (in situ hydrolysis) | 2-Aminothiazole |
Chloroacetaldehyde is a key reagent in the Hantzsch pyrrole (B145914) synthesis, a multicomponent reaction that generates substituted pyrroles. nih.gov In this synthesis, chloroacetaldehyde (an α-haloaldehyde) reacts with a β-ketoester and an amine (such as ammonia) or a primary amine. wikipedia.orggoogle.com The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. semanticscholar.org This enamine then acts as a nucleophile, attacking the chloroacetaldehyde. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the pyrrole ring. nih.gov This pathway is particularly effective for creating 2,3-disubstituted pyrroles, which are valuable intermediates in the total synthesis of complex natural products and pharmaceuticals. google.comsemanticscholar.org
| α-Halo Component | β-Dicarbonyl Component | Amine Source | Product Class |
|---|---|---|---|
| Chloroacetaldehyde | Ethyl acetoacetate (B1235776) | Ammonia | 2,3-Disubstituted Pyrrole |
| Chloroacetaldehyde | Dimethyl acetonedicarboxylate | Methylamine | Polysubstituted Pyrrole |
| Chloroacetaldehyde | [1,2,3,4-13C4]ethyl acetoacetate | 15NH4OH | Isotopically Labeled Pyrrole Derivative |
The reactivity of chloroacetaldehyde extends to the formation of five- and seven-membered heterocyclic rings.
Furan (B31954) Synthesis: The Feist-Benary furan synthesis provides a pathway to substituted furans by reacting α-halo ketones or aldehydes with the enolate of a β-dicarbonyl compound. chemcess.com Chloroacetaldehyde can serve as the α-halo component in this reaction. For instance, its cyclocondensation with methyl acetoacetate results in the formation of 2-methyl-3-carbomethoxyfuran. ijsrst.com This reaction proceeds via initial alkylation of the β-dicarbonyl enolate, followed by a ring-closing aldol-type condensation and subsequent dehydration.
Thienodiazepine Ring Formation: While not a direct cyclization partner, chloroacetaldehyde is a crucial starting material for a key intermediate required in the synthesis of thienodiazepines, a class of compounds with significant pharmacological activities. google.comsci-hub.se Chloroacetaldehyde is converted to mercaptoacetaldehyde (B1617137), which exists as the more stable dimer, 2,5-dihydroxy-1,4-dithiane. google.comijsrst.com This dithiane is a valuable intermediate for building the thiophene (B33073) ring, which is subsequently annulated to form the seven-membered diazepine (B8756704) ring, leading to thienodiazepine and thienotriazolodiazepine skeletons. google.com
Chloroacetaldehyde is a versatile precursor for a variety of heterocycles containing both nitrogen and sulfur atoms. nih.gov Its ability to introduce a reactive two-carbon unit facilitates the construction of scaffolds like thiadiazoles. For example, the reaction of chloroacetaldehyde with carboethoxyhydrazine, followed by cyclization using thionyl chloride, yields 5-chlorothiadiazole. ijsrst.com
Furthermore, chloroacetaldehyde can be used to build a thiazole ring that is subsequently incorporated into a larger, more complex heterocyclic system. Research has shown the synthesis of thiazolyl-thiadiazole derivatives where a thiazole ring, initially formed using a chloroacetaldehyde equivalent, is further functionalized and cyclized with reagents like thiosemicarbazide (B42300) to append a 1,3,4-thiadiazole (B1197879) ring.
| Chloroacetaldehyde Derivative | Key Reagent(s) | Intermediate Heterocycle | Final Heterocyclic System |
|---|---|---|---|
| Chloroacetaldehyde | Carboethoxyhydrazine, Thionyl chloride | N/A | 5-Chlorothiadiazole |
| Chloroacetaldehyde | Pyridine-3-thiocarboxamide | Thiazole derivative | Thiazolyl-thiadiazole |
Functional Group Interconversions at the α-Carbon
The chlorine atom at the α-position to the carbonyl group in chloroacetaldehyde is activated towards nucleophilic substitution, enabling a range of functional group interconversions. This reactivity allows for the replacement of the chlorine with other functional groups, significantly expanding the synthetic utility of this C2 building block.
A synthetically important transformation of chloroacetaldehyde is its conversion to mercaptoacetaldehyde. ijsrst.com Due to the instability of the monomer, mercaptoacetaldehyde is typically generated and handled as its stable cyclic dimer, 2,5-dihydroxy-1,4-dithiane. chemcess.com This conversion is achieved by reacting an aqueous solution of chloroacetaldehyde with a sulfide (B99878) source, such as sodium hydrogen sulfide or other mercapto compounds. google.comijsrst.com The reaction involves the nucleophilic displacement of the chloride ion by the sulfur nucleophile. The resulting mercaptoacetaldehyde rapidly dimerizes to form the more stable 1,4-dithiane (B1222100) derivative. chemcess.com This dimer is a key intermediate in the synthesis of various pharmaceuticals, including thienodiazepines and certain anti-HIV agents. google.comijsrst.com
| Starting Material | Reagent | Product |
| Chloroacetaldehyde (aqueous solution) | Sodium hydrogen sulfide (NaSH) | 2,5-Dihydroxy-1,4-dithiane |
| Chloroacetaldehyde dimethyl acetal | Disodium disulfide, then reduction | Mercaptoacetaldehyde dimethyl acetal |
| Chloroacetaldehyde | Sodium mercaptan | Mercaptoacetaldehyde |
Amino Compound Substitution Reactions (via Acetal Forms)
To circumvent the high reactivity of the aldehyde group in chloroacetaldehyde, its acetal derivatives are frequently employed in substitution reactions with amino compounds. This strategy protects the aldehyde functionality, allowing for selective reaction at the chlorinated carbon. The chlorine atom in chloroacetaldehyde acetals can be readily displaced by various nitrogen-containing nucleophiles, leading to the formation of valuable intermediates for the pharmaceutical and agrochemical industries. chemcess.com
A prominent example is the synthesis of aminoacetaldehyde dimethyl acetal, a key intermediate for various pharmaceutical compounds. google.comderpharmachemica.com In this reaction, chloroacetaldehyde dimethyl acetal is treated with ammonia, often in an aqueous or alcoholic solution under pressure, to substitute the chlorine atom with an amino group. google.comderpharmachemica.com This process is a critical step in the synthesis of drugs like the anthelmintic Praziquantel. derpharmachemica.com
The reaction can be generalized for a range of primary and secondary amines, as well as other nitrogen nucleophiles. For instance, reaction with N-protected amino compounds, such as those bearing a carboxybenzyl (Cbz) group, yields protected aminoacetaldehyde acetals. These derivatives are stable intermediates that can be deprotected and further elaborated in multi-step syntheses.
Table 1: Examples of Amino Compound Substitution Reactions
| Acetal Reactant | Amino Compound | Product | Significance |
|---|---|---|---|
| Chloroacetaldehyde dimethyl acetal | Ammonia (NH₃) | Aminoacetaldehyde dimethyl acetal | Intermediate for pharmaceuticals like Praziquantel. google.comderpharmachemica.com |
| Chloroacetaldehyde dimethyl acetal | β-phenylethylamine (in a multi-step synthesis) | N-substituted aminoacetaldehyde acetal derivative | Intermediate in a one-pot synthesis of Praziquantel. derpharmachemica.com |
Acetal and Polyacetal Derivatives as Synthetic Equivalents
Anhydrous chloroacetaldehyde is unstable and prone to polymerization, forming cyclic or linear polyacetals. kyoto-u.ac.jp This reactivity complicates its direct use in many synthetic applications. Consequently, its acetal derivatives, such as chloroacetaldehyde dimethyl acetal and chloroacetaldehyde diethyl acetal, serve as stable, manageable synthetic equivalents. kyoto-u.ac.jpwikipedia.org These derivatives effectively act as "masked" or "protected" forms of chloroacetaldehyde. anshulchemicals.com
The aldehyde can be regenerated in situ by acidic hydrolysis of the acetal, allowing it to react immediately with other reagents present in the mixture. wikipedia.org This approach prevents polymerization and allows for controlled reactions. wikipedia.org For example, in the synthesis of 2-aminothiazole, chloroacetaldehyde dimethyl acetal can be used in place of less stable precursors, leading to a successful and more rapid reaction. sciencemadness.orgnih.gov
Dialkylacetal derivatives are significant starting materials for producing agricultural chemicals and fragrances. chemcess.comnih.gov Even the hemihydrate form of chloroacetaldehyde, which exists as 1,1′-dihydroxy-2,2′-dichlorodiethyl ether, can react in a manner similar to the free aldehyde. chemcess.com The polymerization of anhydrous chloroacetaldehyde, especially at low temperatures with Lewis acid catalysts, yields elastomeric products with a polyacetal structure. chemcess.com While these polymers are not of major commercial importance, their formation underscores the utility of acetal derivatives as stable monomeric equivalents. chemcess.com
Table 2: Common Acetal Derivatives as Synthetic Equivalents
| Acetal Derivative | Formula | CAS Number | Typical Application |
|---|---|---|---|
| Chloroacetaldehyde dimethyl acetal | C₄H₉ClO₂ | 97-97-2 | Intermediate for pharmaceuticals (e.g., imidazoles, pyrazoles) and agrochemicals. anshulchemicals.comufreechem.com |
| Chloroacetaldehyde diethyl acetal | C₆H₁₃ClO₂ | 621-62-5 | Used in the synthesis of various heterocyclic compounds. |
Chiral Derivatives and Asymmetric Synthesis Methodologies
Chloroacetaldehyde and its derivatives are valuable C2 building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules. Various catalytic asymmetric methodologies have been developed to introduce stereocenters with high enantioselectivity.
One notable approach is the asymmetric aldol (B89426) reaction. Research has demonstrated a one-pot synthesis of chiral α-substituted β,γ-epoxy aldehyde derivatives starting from aqueous chloroacetaldehyde. elsevierpure.com This reaction is mediated by a chiral diarylprolinol derivative and proceeds with excellent enantioselectivities. elsevierpure.com
Another powerful technique is the Keck asymmetric allylation. In a key step for the stereocontrolled synthesis of the cholesterol-lowering drug rosuvastatin (B1679574) calcium, anhydrous chloroacetaldehyde undergoes enantioselective allylation with allyltributylstannane. researchgate.net This reaction, catalyzed by a complex of (S)-BINOL and titanium(IV) isopropoxide, establishes a critical chiral center in the resulting homoallylic alcohol with high optical purity (94% enantiomeric excess). researchgate.net
Furthermore, chiral N-heterocyclic carbenes (NHCs) have been employed to activate chloroacetaldehyde for asymmetric [4+2] cycloaddition reactions. researchgate.net This organocatalytic strategy provides an efficient, atom-economical path to structurally diverse cyclic derivatives. researchgate.net The use of chiral catalysts, including metal complexes and organocatalysts like chiral guanidines, has significantly expanded the utility of chloroacetaldehyde in creating valuable, stereochemically defined molecules for various applications. researchgate.netrsc.org
Table 3: Asymmetric Reactions Involving Chloroacetaldehyde
| Reaction Type | Catalyst/Mediator | Product Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric Aldol Reaction | Diarylprolinol derivative | Chiral α-substituted β,γ-epoxy aldehydes | Excellent |
| Keck Asymmetric Allylation | (S)-BINOL/Ti(O-iPr)₄ | Chiral (S)-1-chloropent-4-en-2-ol | 94% |
| [4+2] Cycloaddition | Chiral N-heterocyclic carbene (NHC) | Chiral cyclic derivatives | High |
Advanced Applications in Organic Synthesis and Materials Science Research
Utilization in Complex Pharmaceutical Intermediate Synthesis
Chloroacetaldehyde (B151913) monohydrate is a fundamental component in the synthesis of numerous pharmaceutical agents. Its ability to react with various nucleophiles and undergo condensation reactions makes it an important starting material for creating complex molecular scaffolds found in many drugs. nih.govchemcess.com
The bifunctional nature of chloroacetaldehyde allows it to be a precursor to a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals. t3db.cahmdb.cawikipedia.org A notable historical application was its condensation with thiourea (B124793) derivatives to produce aminothiazoles, a critical step in the former synthesis of sulfathiazole, one of the earliest sulfa drugs. t3db.canih.govwikipedia.org
Modern applications continue to leverage its reactivity. It is a key building block in the synthesis of several pharmaceuticals, including the diuretic altizide (B1665742), the thiazide diuretic polythiazide, and the benzodiazepine (B76468) derivatives brotizolam and ciclotizolam. wikipedia.org Furthermore, it serves as an intermediate in the production of statin drugs, which are essential for lowering cholesterol, and certain anti-AIDS medications. chemcess.com For instance, its mercapto derivative, 2,5-dihydroxy-1,4-dithiane, is utilized in the synthesis of drugs targeting HIV/AIDS. chemcess.com Its acetal (B89532) derivatives, such as chloroacetaldehyde dimethyl acetal, are also crucial intermediates, which can be converted to other useful precursors like 1,1,2-trimethoxyethane. chemcess.com
| Therapeutic Agent/Intermediate | Precursor Role of Chloroacetaldehyde |
| Altizide, Polythiazide | Building block in the synthesis of these diuretic drugs. wikipedia.org |
| Brotizolam, Ciclotizolam | Serves as a key synthetic building block. wikipedia.org |
| Sulfathiazole | Precursor to the aminothiazole ring via condensation with thiourea. t3db.cawikipedia.org |
| Statin Drugs | Used as a building block for intermediates in statin synthesis. chemcess.com |
| Anti-AIDS Drugs | The derivative 2,5-dihydroxy-1,4-dithiane is a synthetic intermediate. chemcess.com |
| d,l-Serine | A precursor, 1,1,2-triacetoxyethane, is prepared from chloroacetaldehyde. chemcess.com |
Chloroacetaldehyde plays a dual role in the context of antineoplastic agents. It is a known metabolite of the alkylating agents cyclophosphamide (B585) and ifosfamide (B1674421), where its formation is linked to some of the toxic side effects of these cancer treatments. wikipedia.orgoup.comnih.govlu.se
However, beyond its role as a metabolite, chloroacetaldehyde and its derivatives are actively used in the synthesis of anticancer drugs. It is cited as a precursor in the synthesis of the antineoplastic agent chlorambucil. vulcanchem.com Its high electrophilicity and ability to act as an alkylating agent are leveraged in these synthetic pathways. t3db.cahmdb.cawikipedia.org The compound's reactivity with nucleobases like adenosine (B11128) and cytidine (B196190) to form fluorescent etheno derivatives has also been adapted for analytical purposes, allowing for the sensitive detection of compounds in biological samples. sigmaaldrich.comsigmaaldrich.com This reactivity also points to its potential use in modifying nucleic acids and related molecules in a research context.
Contributions to Agrochemical Development
In the field of agrochemicals, chloroacetaldehyde monohydrate is a valuable intermediate for producing a variety of substances that protect crops and regulate their growth. kyoto-u.ac.jpkyoto-u.ac.jp Its derivatives are important starting materials for many agricultural chemicals. chemcess.com
Chloroacetaldehyde is used to synthesize compounds that protect seeds from pathogens. A key example is its cyclocondensation reaction with methyl acetoacetate (B1235776), which yields 2-methyl-3-carbomethoxyfuran. chemcess.com This furan (B31954) derivative functions as an effective seed disinfectant, highlighting a direct application of chloroacetaldehyde in crop protection. chemcess.com
| Agrochemical Type | Synthetic Route Involving Chloroacetaldehyde | Resulting Compound |
| Seed Disinfectant | Cyclocondensation with methyl acetoacetate. chemcess.com | 2-methyl-3-carbomethoxyfuran chemcess.com |
The synthesis of plant growth regulators (PGRs) is another area where chloroacetaldehyde is employed. knowde.com These substances are used to control various aspects of plant development, such as growth rate and crop maturity. gard.in A specific synthetic application involves the reaction of chloroacetaldehyde with carboethoxyhydrazine, followed by a cyclization step using thionyl chloride. chemcess.com This process produces 5-chlorothiadiazole, a compound used commercially as a cotton defoliant and plant growth regulator. chemcess.com
| Agrochemical Type | Synthetic Route Involving Chloroacetaldehyde | Resulting Compound |
| Plant Growth Regulator / Cotton Defoliant | Reaction with carboethoxyhydrazine followed by cyclization with thionyl chloride. chemcess.com | 5-chlorothiadiazole chemcess.com |
Role in Specialty Polymer and Material Precursor Chemistry
While large-scale commercial polymers from chloroacetaldehyde are not common, its unique chemical properties lend it to applications in specialty polymers and materials science research. chemcess.com The anhydrous form of chloroacetaldehyde is known to polymerize upon standing, forming cyclic trimers and tetramers, as well as polyoxymethylene-type polymers. nih.govchemcess.com
A specific application in materials science is its use in a spinning solution for the production of poly β-alanine fibers. nih.gov This indicates its role as a component in the manufacturing process of certain specialty polymers. The compound's ability to react with various molecules also makes it a candidate for creating specific material precursors and for the surface modification of materials in research settings.
Poly-β-alanine Spinning Solutions
Chloroacetaldehyde is identified as a component used in the preparation of spinning solutions for poly-β-alanine. nih.govepa.gov Poly-β-alanine is a polyamide, analogous to nylon, that can be synthesized via the hydrogen transfer polymerization of acrylamide. While the precise mechanistic role of chloroacetaldehyde in the fiber spinning process is not extensively detailed in publicly available research, its inclusion in the spinning solution is a noted application. nih.gov The spinning process typically involves dissolving a polymer in a suitable solvent to create a viscous solution, which is then extruded through a spinneret to form fibers. The properties of the solvent and other additives in the spinning solution are critical for controlling the final characteristics of the fiber.
Co-Trimer and Co-Polymer Formations with Aldehydes
The high reactivity of chloroacetaldehyde facilitates its participation in polymerization and copolymerization reactions. Anhydrous chloroacetaldehyde can undergo self-condensation to form cyclic trimers and also participates in the formation of cotrimers and copolymers with other aldehydes, such as acetaldehyde (B116499). researchgate.net
Trimerization:
Under anhydrous conditions, particularly in the presence of an acid catalyst like concentrated sulfuric acid, chloroacetaldehyde readily polymerizes to form a stable cyclic trimer, 2,4,6-tris(chloromethyl)-1,3,5-trioxane. nih.govoup.com This trimer is a crystalline solid that is more stable for storage than the highly reactive monomer. epo.org The monomer can be regenerated by the depolymerization of the trimer upon heating. oup.comoup.com The trimerization process is a key method for storing and handling the reactive aldehyde. Various catalysts and conditions have been researched to optimize the yield and purity of the monochloroacetaldehyde trimer, as it is a crucial precursor for generating pure chloroacetaldehyde for synthesis. epo.orggoogle.com
Table 1: Research Findings on Monochloroacetaldehyde Trimer Synthesis
| Raw Material | Catalyst | Solvent | Temperature | Reaction Time | Yield of Trimer | Purity | Reference |
|---|---|---|---|---|---|---|---|
| Distilled fraction (82% MCA) | 96% H₂SO₄ | Hexane | -20°C | 20 min (addition) | 71% (based on MCA) | 99.0% | google.com |
| Distilled fraction (MCA/Benzene) | Metallic Tin | Benzene | 20°C | 3 hours | 76% (based on MCA) | 98.5% | epo.org |
| MCA Solution (30%) | Metallic Zinc | Benzene | 20°C | 3 hours | 81 g (from 350g solution) | White crystals | epo.org |
Copolymerization:
Research has shown that chloroacetaldehyde can be copolymerized with acetaldehyde using aluminum alkyl catalysts. researchgate.net The resulting product is suggested to be a random copolymer based on its solubility characteristics and X-ray diffraction analysis. researchgate.net These copolymers of monochloroacetaldehyde have been found to be more thermally stable than polyacetaldehyde. researchgate.net This enhanced stability makes them of interest in materials science. The ability of chloroacetaldehyde to act as an electrophilic aldehyde in cross-aldol reactions further highlights its utility in forming complex carbon-carbon bonds, which are fundamental to polymer chemistry. researchgate.net
Environmental Chemistry and Degradation Pathways of Chloroacetaldehyde Monohydrate
Natural Attenuation Mechanisms
Natural attenuation encompasses the physical, chemical, and biological processes that act without human intervention to reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment.
Chloroacetaldehyde (B151913) is recognized as a metabolite in the microbial degradation of other chlorinated compounds. For instance, it is an intermediate in the metabolic pathway for the breakdown of 1,2-dichloroethane, which is first converted to chloroethanol. wikipedia.org The broader category of chloroethenes, which are significant environmental contaminants, undergoes microbial degradation through several mechanisms, including anaerobic organohalide respiration, and both anaerobic and aerobic metabolic and co-metabolic degradation. nih.gov While specific microbial degradation pathways for chloroacetaldehyde are a component of these larger processes, the focus of much research has been on the complete dechlorination of parent compounds like tetrachloroethene (PCE) and vinyl chloride by microbial consortia. nih.govnih.gov The degradation of these parent compounds often involves the production of metabolites necessary for the activity of key dechlorinating bacteria, such as Dehalococcoides. nih.gov
Volatilization is a significant process for the transfer of chloroacetaldehyde from water and soil to the atmosphere. The potential for a chemical to volatilize from water is described by its Henry's Law constant. For chloroacetaldehyde, this constant is estimated to be 2.4 x 10⁻⁵ atm-cu m/mole, which indicates that volatilization from water surfaces is an expected pathway. nih.gov
Based on this value, the volatilization half-life of chloroacetaldehyde can be estimated for different aquatic environments. nih.gov
Interactive Table: Estimated Volatilization Half-life of Chloroacetaldehyde from Aquatic Systems
| Model Environment | Depth | Flow Velocity | Wind Velocity | Estimated Half-life |
|---|---|---|---|---|
| River | 1 m | 1 m/sec | 3 m/sec | 35 hours |
Data sourced from US EPA; Estimation Program Interface (EPI) Suite, as cited in PubChem. nih.gov
In terrestrial systems, volatilization may occur from moist soil surfaces. nih.gov The presence of water enhances volatilization because water molecules compete with the chemical for adsorption sites on soil particles, increasing the vapor density of the compound in the soil air. rivm.nl Conversely, as a soil surface dries, volatilization is significantly reduced. rivm.nl Given its vapor pressure of 64.3 mm Hg, chloroacetaldehyde is also expected to volatilize from dry soil surfaces. nih.gov
In aqueous solutions, chloroacetaldehyde readily hydrates to form chloroacetaldehyde monohydrate. wikipedia.org The stability of haloacetaldehydes like chloroacetaldehyde is influenced by environmental conditions, particularly pH and temperature. researchgate.net The hydrolysis rate of chloroacetaldehyde increases with a rise in pH. researchgate.net Kinetic studies show that the degradation rate constants of haloacetaldehydes generally increase with both pH and chlorine dose in treated water. researchgate.net During chlorination, the half-lives of various acetaldehydes were found to be in the order of chloral (B1216628) hydrate (B1144303) > acetaldehyde (B116499) ≫ dichloroacetaldehyde (B1201461) > chloroacetaldehyde, indicating that chloroacetaldehyde is relatively less stable under these conditions compared to other related compounds. researchgate.net The hydrolysis of chlorinated acetaldehydes can proceed through pathways such as decarburization and dehalogenation. researchgate.net
Formation and Fate in Water Treatment Processes
This compound is relevant in the context of both drinking water treatment and industrial wastewater management.
Chloroacetaldehyde is a member of the haloacetaldehydes (HALs), a group of disinfection by-products (DBPs) that form when disinfectants like chlorine react with natural organic matter present in source water. nih.govrsc.org HALs are considered the third largest class of identified DBPs by weight found in drinking water. researchgate.netnih.gov
The formation of chloroacetaldehyde during water treatment is a stepwise process. It can be produced by the chlorination of acetaldehyde. researchgate.net The application of pre-ozonation in drinking water treatment plants can increase the formation potential of HALs, likely because ozone oxidizes natural organic matter to form aldehydes, which are then precursors for halogenation. researchgate.netnih.gov The kinetics of haloacetaldehyde formation are complex, with reaction rates increasing with higher pH and chlorine doses. researchgate.net
Chloroacetaldehyde has been detected in the effluents of various industrial processes. It has been identified as a contaminant in wastewater from pulp mills that use a bleaching process. nih.gov It is also found in acetaldehyde wastewater from the petrochemical industry, where it is considered a dominant and moderately toxic pollutant alongside other compounds. mdpi.com Additionally, chloroacetaldehyde can be generated as a by-product during the synthesis of acetaldehyde from ethylene (B1197577) in the presence of a palladium/cupric chloride catalyst. google.com
Interactive Table: Selected Compounds Identified in Acetaldehyde Wastewater
| Compound | Classification |
|---|---|
| Chloroacetaldehyde | Dominant Pollutant |
| Acetaldehyde | Dominant Pollutant |
| Acetic acid | Dominant Pollutant |
| 3-Furaldehyde | Dominant Pollutant |
| 5-Methyl furfural | Dominant Pollutant |
Data sourced from a study on the characterization of acetaldehyde wastewater. mdpi.com
Atmospheric Transformation Pathways of this compound
The atmospheric fate of chloroacetaldehyde is governed by a series of complex chemical reactions that transform it into other compounds. These transformations occur in both the gas phase and across multiple phases, such as on the surface of aerosols.
Gas-Phase Reactions
In the atmosphere, chloroacetaldehyde is primarily removed through gas-phase reactions. One of the most significant of these is its reaction with photochemically-produced hydroxyl radicals (•OH). The rate constant for the vapor-phase reaction of chloroacetaldehyde with hydroxyl radicals has been determined to be 3.1 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of approximately 4.3 days, assuming an average atmospheric concentration of hydroxyl radicals of 8.7 x 10⁵ radicals per cm³. nih.gov
Beyond reactions with hydroxyl radicals, chloroacetaldehyde can also react with other atmospheric oxidants. For instance, reactions with chlorine atoms (Cl•) can be a relevant removal process, particularly in marine environments where chlorine atom concentrations can be significant. copernicus.org Chloroacetaldehyde itself can be formed in the atmosphere as a secondary pollutant. It is a known product from the gas-phase chlorine-initiated oxidation of various alkenes, such as isoprene (B109036) and its oxidation products. researchgate.net
Multiphase Chemical Conversion to Chloroacetic Acid
Recent research has highlighted the importance of multiphase processes in the atmospheric transformation of chloroacetaldehyde, specifically its conversion to chloroacetic acid. researchgate.netresearchgate.net This pathway is considered a more significant source of atmospheric chloroacetic acid than gas-phase reactions alone. researchgate.net
The proposed mechanism for this conversion involves several steps:
Uptake: Gaseous chloroacetaldehyde is taken up into the aqueous phase of atmospheric aerosols. researchgate.net
Hydration: In the aqueous phase, chloroacetaldehyde undergoes hydration to form a gem-diol. researchgate.netnih.gov
Oxidation: This diol intermediate is then oxidized by hydroxyl radicals (•OH) in the aqueous phase, leading to the formation of chloroacetic acid. researchgate.net
Quantum chemical calculations support the feasibility of this multiphase formation pathway. researchgate.net Box model simulations incorporating this heterogeneous chemistry have shown a significant improvement in predicting observed levels of chloroacetic acid in the atmosphere, suggesting that the conversion of chloroacetaldehyde is a key process. researchgate.net The estimated reactive uptake coefficients for various chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs), including chloroacetaldehyde, range from 3.63 × 10⁻⁵ to 2.34 × 10⁻². researchgate.net
Bioaccumulation and Sorption Potential in Ecological Systems
The potential for chloroacetaldehyde to accumulate in living organisms and adhere to soil and sediment is a critical aspect of its environmental profile.
Based on its physicochemical properties, chloroacetaldehyde is not expected to significantly bioaccumulate in aquatic organisms. epa.gov The Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the surrounding water, has been estimated to be 1. epa.gov This low BCF value is consistent with the compound's relatively high water solubility and low octanol-water partition coefficient (log Kow of 0.39), which indicate a preference for remaining in water rather than partitioning into fatty tissues of organisms. epa.gov
Regarding its interaction with soils and sediments, chloroacetaldehyde's high water solubility and low Kow suggest that adsorption is not a significant fate process. epa.gov In moist soil environments, it is expected to be highly mobile and susceptible to leaching into groundwater. epa.gov Conversely, its relatively high vapor pressure suggests that it would volatilize rapidly from dry soil surfaces. epa.gov
Data Tables
Table 1: Atmospheric Reaction Data for Chloroacetaldehyde
| Parameter | Value | Reference |
|---|---|---|
| OH Radical Reaction Rate Constant | 3.1 x 10⁻¹² cm³/molecule-sec (at 25°C) | nih.gov |
Table 2: Bioaccumulation and Sorption Parameters for Chloroacetaldehyde
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| Estimated Bioconcentration Factor (BCF) | 1 | Low bioaccumulation potential | epa.gov |
| Octanol-Water Partition Coefficient (log Kow) | 0.39 | Low lipophilicity | epa.gov |
Molecular and Biological Interactions of Chloroacetaldehyde Monohydrate Mechanistic Studies
Metabolite Formation and Biotransformation Pathways
Chloroacetaldehyde (B151913) is not typically encountered in its anhydrous form but rather as a hydrate (B1144303). wikipedia.org It is a toxic metabolite that can arise from both environmental and therapeutic exposures. nih.gov
From Halogenated Hydrocarbon Precursors
A significant pathway for chloroacetaldehyde formation involves the metabolism of halogenated hydrocarbons. For instance, the industrial chemical vinyl chloride is metabolized in the liver to chloroethylene oxide, a short-lived intermediate that rapidly rearranges to form chloroacetaldehyde. nih.gov This process is a key step in the bioactivation of vinyl chloride, contributing to its toxic and carcinogenic properties. nih.govpsu.edu Similarly, chloroacetaldehyde is a metabolite in the degradation of 1,2-dichloroethane, which is first converted to chloroethanol. wikipedia.org The biotransformation of these and other halogenated solvents is a critical factor in their toxicity, often involving the formation of reactive electrophilic intermediates like chloroacetaldehyde. nih.gov
From Chemotherapeutic Agents
Chloroacetaldehyde is also a major reactive metabolite of the oxazaphosphorine cytostatic drugs, ifosfamide (B1674421) and cyclophosphamide (B585), which are widely used in cancer chemotherapy. nih.govnih.govnih.gov While both are isomers, ifosfamide preferentially undergoes N-dechloroethylation, a metabolic pathway that yields chloroacetaldehyde. nih.govpharmgkb.org This metabolic difference is thought to contribute to the distinct toxicity profiles of the two drugs, with ifosfamide being associated with neurotoxicity and nephrotoxicity. nih.govnih.gov The formation of chloroacetaldehyde from these agents is a critical aspect of their pharmacology and toxicology. wikipedia.orgnih.gov
Molecular Interactions with Cellular Components
As a potent alkylating agent, chloroacetaldehyde readily interacts with various cellular macromolecules, leading to significant functional and structural alterations. wikipedia.orgnih.gov
DNA Adduct Formation and Etheno-Derivative Generation
One of the most well-documented effects of chloroacetaldehyde is its ability to react with DNA bases to form cyclic etheno adducts. nih.govrsc.orgresearchgate.net These adducts, such as 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (EtoG), are promutagenic lesions that can disrupt normal DNA replication and lead to mutations. psu.edursc.orgnih.gov The formation of these adducts involves the attack of an exocyclic base nitrogen on the carbonyl group of chloroacetaldehyde, followed by cyclization. researchgate.net The presence of etheno adducts can alter the structure and stability of the DNA double helix, impair DNA metabolism by polymerases, and may ultimately initiate carcinogenesis. rsc.org
Table 1: Etheno-DNA Adducts Formed by Chloroacetaldehyde
| Adduct Name | Abbreviation | DNA Base of Origin |
| 1,N6-ethenoadenine | εA | Adenine (B156593) |
| 3,N4-ethenocytosine | εC | Cytosine |
| N2,3-ethenoguanine | EtoG | Guanine (B1146940) |
This table summarizes the primary etheno-DNA adducts resulting from the reaction of chloroacetaldehyde with DNA.
RNA and Protein Alkylation
Beyond DNA, chloroacetaldehyde can also alkylate other crucial cellular components like RNA and proteins. nih.govcreative-proteomics.com Alkylation of RNA can lead to the formation of aberrant methylated RNA, which can trigger cellular stress responses and RNA degradation pathways. nih.gov The reactive nature of chloroacetaldehyde allows it to modify amino acid residues within proteins, particularly those with nucleophilic side chains like cysteine and lysine. creative-proteomics.com This alkylation can lead to protein damage, disruption of protein structure and function, and the formation of protein-protein cross-links. sciepub.comnih.gov For instance, chloroacetaldehyde has been shown to cause protein damage through the depletion of glutathione (B108866), a key cellular antioxidant. sciepub.com
Subcellular Mechanistic Responses
The molecular interactions of chloroacetaldehyde trigger a cascade of subcellular responses. A significant consequence is the induction of oxidative stress, characterized by the formation of reactive oxygen species (ROS) and the depletion of cellular glutathione. nih.gov This oxidative stress can damage various cellular structures, including mitochondria and lysosomes. nih.gov
Table 2: Investigated Subcellular Effects of Chloroacetaldehyde in Rat Hepatocytes
| Parameter | Observation | Implication |
| Total Glutathione | Decreased | Increased Oxidative Stress |
| Cellular ATP Levels | Decreased | Inhibition of Oxidative Phosphorylation |
| Mitochondrial Membrane Potential | Decreased | Mitochondrial Damage |
| Lysosomal Membrane Integrity | Ruptured | Lysosomal Damage and Release of Hydrolytic Enzymes |
| Reactive Oxygen Species (ROS) | Increased | Cellular Damage |
This interactive table outlines key subcellular responses observed in rat hepatocytes upon exposure to chloroacetaldehyde, as detailed in the cited research. nih.gov
Mitochondrial Dysregulation
Mitochondria are primary targets of chloroacetaldehyde's toxic effects. The compound disrupts mitochondrial function through several mechanisms, leading to impaired energy metabolism and the initiation of cell death pathways.
Research on isolated rat liver mitochondria has demonstrated that CAA directly inhibits the electron transport chain. Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase), crucial components for ATP synthesis. vulcanchem.com This inhibition disrupts the mitochondrial membrane potential, a critical factor for maintaining mitochondrial integrity and function. nih.gov Studies in rat hepatocytes have shown that CAA rapidly decreases the mitochondrial membrane potential, an effect that can be mitigated by antioxidants, indicating that the membrane damage is a direct result of reactive oxygen species (ROS) formation. nih.gov
Furthermore, CAA has been found to interfere with mitochondrial fatty acid metabolism. It specifically inhibits the oxidation of long-chain fatty acids, such as palmitic acid, while not affecting the oxidation of other substrates like succinic acid or octanoic acid. nih.gov This disruption of fatty acid metabolism may contribute to the encephalopathy observed following treatment with drugs like ifosfamide, which metabolize to CAA. nih.gov The depletion of cellular ATP and the collapse of the cellular protein gradient are further consequences of CAA-induced mitochondrial alterations. nih.govnih.gov
The following table summarizes the key effects of chloroacetaldehyde on mitochondrial function.
| Target/Process | Observed Effect | Implication | Reference |
| Electron Transport Chain | Inhibition of Complex I and Complex III | Impaired ATP synthesis, increased ROS production | vulcanchem.com |
| Mitochondrial Membrane | Rapid decrease in membrane potential | Disruption of mitochondrial integrity, initiation of apoptosis | nih.gov |
| Fatty Acid Metabolism | Inhibition of long-chain fatty acid oxidation | Contribution to metabolic encephalopathy | nih.gov |
| Cellular Energy | Depletion of ATP levels | General cellular dysfunction and toxicity | nih.gov |
Lysosomal Membrane Integrity and Function
Chloroacetaldehyde cytotoxicity is also strongly associated with the destabilization of lysosomes, the cell's primary recycling centers. nih.gov Damage to the lysosomal membrane, an event known as lysosomal membrane permeabilization (LMP), leads to the release of potent hydrolytic enzymes into the cytosol, which can trigger cell death. mdpi.comoceanbestpractices.org
CAA-induced cytotoxicity has been linked to lysosomal membrane rupture. nih.gov This damage is believed to be a consequence of the oxidative stress initiated by the compound. The accumulation of reactive oxygen species can lead to lipid peroxidation within the lysosomal membrane, compromising its integrity. mdpi.com The process of LMP is considered a critical event in cell death signaling. mdpi.comnih.gov
Reactive Oxygen Species Generation and Glutathione Depletion
A central mechanism of chloroacetaldehyde's toxicity is the induction of oxidative stress, characterized by the excessive generation of reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses, primarily glutathione (GSH). nih.gov
CAA-induced cytotoxicity is directly associated with significant ROS formation. nih.gov Studies in rat hepatocytes have identified at least four distinct intracellular sources contributing to this ROS burst:
Metabolic Enzymes: Cytochrome P450 and xanthine (B1682287) oxidase are implicated in the metabolic processes that generate ROS following CAA exposure. nih.gov
Mitochondrial Disruption: The inhibition of the mitochondrial respiratory chain by CAA leads to electron leakage and the formation of superoxide (B77818) radicals. nih.gov
Lysosomal Reactions: A Haber-Weiss-like reaction occurring within damaged lysosomes is another proposed source of ROS. nih.gov
This surge in ROS is coupled with a marked depletion of glutathione (GSH), a critical intracellular antioxidant that neutralizes free radicals. nih.govnih.gov The depletion of cerebral GSH, in particular, has been identified as a key determinant in the neurotoxicity induced by CAA and its parent compounds. nih.govnih.gov Pre-treatment with N-acetylcysteine, a GSH precursor, has been shown to delay both cerebral GSH depletion and the onset of neurotoxicity. nih.gov This highlights the crucial role of GSH in detoxifying CAA and protecting against its harmful effects. nih.gov
The table below outlines the primary sources of ROS and the key antioxidant depletion observed in CAA toxicity.
| Component | Role in CAA Toxicity | Consequence | Reference |
| Cytochrome P450/Xanthine Oxidase | Metabolic generation of ROS | Increased oxidative stress | nih.gov |
| Mitochondria | ROS production due to electron transport chain disruption | Mitochondrial damage, cellular apoptosis | nih.gov |
| Lysosomes | ROS generation via Haber-Weiss-like reactions | Lysosomal membrane permeabilization | nih.gov |
| Glutathione (GSH) | Depleted by CAA and ROS | Compromised antioxidant defense, enhanced cytotoxicity | nih.govnih.govnih.gov |
Mutagenic Mechanisms at the Genetic Level
Chloroacetaldehyde is a potent mutagen that exerts its genotoxic effects by directly reacting with DNA to form stable adducts. nih.govnih.gov Its primary mechanism involves the formation of exocyclic "etheno" lesions, which are highly mutagenic. nih.govibb.waw.pl
CAA readily reacts with single-stranded DNA, targeting adenine and cytosine bases to form 1,N6-ethenoadenine (εA) and 3,N4-ethenocytosine (εC), respectively. nih.govibb.waw.pl These adducts distort the DNA structure and interfere with normal DNA replication and transcription.
Experimental studies have shown that CAA treatment primarily induces mutations at cytosine bases, and to a lesser extent, at adenine bases. nih.gov It does not appear to cause mutations at guanine or thymine. nih.gov The mutational signature of CAA at cytosine is specific, consisting of approximately 80% C-to-T transitions and 20% C-to-A transversions. nih.gov Ethenocytosine is considered a highly efficient mutagenic lesion. nih.gov In contrast, while ethenoadenine is also formed, it appears to be bypassed by DNA polymerases in a largely non-mutagenic manner. nih.gov
Enzymatic Biotransformation and Detoxification Processes
The biotransformation of chloroacetaldehyde is a critical determinant of its toxicity. The body possesses enzymatic pathways to detoxify this reactive aldehyde, primarily through oxidation.
The principal detoxification pathway for CAA occurs in the kidneys, where it is metabolized to chloroacetate. nih.gov This reaction is catalyzed by a highly active aldehyde dehydrogenase enzyme present in human kidney tubules. nih.gov Chloroacetate is significantly less toxic than its parent aldehyde, meaning this conversion represents an effective detoxification mechanism that can limit the nephrotoxicity associated with parent compounds like ifosfamide. nih.gov
The generation of CAA itself is a result of the metabolism of various precursor compounds by cytochrome P450 (CYP) enzymes in the liver. For instance, the anticancer drugs cyclophosphamide and ifosfamide are metabolized by CYP3A4 and CYP2B6 to produce CAA, which is responsible for some of their toxic side effects. pharmgkb.org
Detoxification strategies can also involve protecting vital cellular components. Thiol-protecting drugs, such as mesna (B1676310) and amifostine, can prevent CAA-induced toxicity by mitigating the extensive depletion of cellular glutathione and coenzyme A. nih.gov Furthermore, methylene (B1212753) blue has been shown to act as an alternative electron acceptor that can block the transformation of chloroethylamine into chloroacetaldehyde, thereby preventing the formation of this toxic metabolite. drugbank.com
Advanced Analytical Methodologies for Chloroacetaldehyde Monohydrate Research
Chromatographic Techniques and Hyphenated Systems
Chromatography, particularly when coupled with highly sensitive and selective detectors, forms the cornerstone of chloroacetaldehyde (B151913) analysis. These hyphenated systems are indispensable for separating the analyte from interfering matrix components and providing robust data for both quantitative and qualitative assessments.
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective technique for the quantitative analysis of electrophilic compounds, particularly those containing halogens like chloroacetaldehyde. scioninstruments.commeasurlabs.com The ECD operates by emitting beta particles (electrons) from a radioactive source, typically Nickel-63, which generate a constant standing current in the detector. scioninstruments.com When an electronegative analyte like chloroacetaldehyde passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a positive signal. scioninstruments.commeasurlabs.com This high affinity for halogenated compounds makes GC-ECD an exceptionally effective tool for detecting trace levels of chloroacetaldehyde in various samples, especially in air. scioninstruments.comceda.ac.uk
The method is frequently used for environmental and occupational monitoring. measurlabs.comdnacih.com For instance, established methods like NIOSH 2015 and OSHA 76 detail the collection of chloroacetaldehyde from air onto silica (B1680970) gel sorbent tubes, followed by solvent desorption and analysis by GC-ECD. dnacih.comkeikaventures.com These methods provide reliable quantification at the parts-per-billion (ppb) level. dnacih.commfd.org.mk While highly sensitive, the ECD has a limited linear dynamic range compared to other detectors, which requires careful calibration and sample handling to ensure accurate quantification. mfd.org.mk
Table 1: Parameters for GC-ECD Analysis of Chloroacetaldehyde in Air Samples
| Parameter | Details | Source(s) |
|---|---|---|
| Target Analyte | Chloroacetaldehyde | dnacih.comkeikaventures.com |
| Analytical Method | Gas Chromatography-Electron Capture Detection (GC/ECD) | dnacih.comkeikaventures.com |
| Sorbent Material | Silica Gel (e.g., 520 mg/260 mg sections) | dnacih.comkeikaventures.com |
| Desorption Solvent | 50% Aqueous Methanol (B129727) or Acetonitrile | dnacih.comkeikaventures.com |
| Working Range | 0.1 to 2 ppm (0.33 to 6.3 mg/m³) for a 3 L air sample | keikaventures.com |
| Reliable Quantitation Limit | 21.3 ppb (68.4 µg/m³) | dnacih.com |
| Detection Limit (Analytical) | 0.1 µg per sample / 17.1 pg per injection | dnacih.comkeikaventures.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of volatile and semi-volatile compounds. nih.govnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules, typically through electron ionization (EI), causing them to fragment in predictable patterns. elsevierpure.com This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. nih.gov
For chloroacetaldehyde research, GC-MS is crucial for confirming the identity of the analyte peak observed in GC-ECD analysis and for metabolite profiling studies. nih.govvisionpublisher.info As a metabolite of certain industrial chemicals and pharmaceuticals, chloroacetaldehyde and its downstream products can be identified in biological samples. sigmaaldrich.com GC-MS-based metabolomics allows for the simultaneous detection of numerous small molecules, including aldehydes, amino acids, and organic acids, after appropriate derivatization to increase their volatility. nih.govvisionpublisher.info This untargeted or targeted approach is essential for understanding the metabolic pathways affected by chloroacetaldehyde. nih.gov
For analyzing chloroacetaldehyde and its metabolites in complex biological matrices such as plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. annlabmed.orgresearchgate.net Many metabolites are non-volatile or thermally labile, making them unsuitable for GC-based analysis. researchgate.net LC-MS/MS overcomes these limitations by separating compounds in the liquid phase before detection by tandem mass spectrometry. nih.gov This technique offers high sensitivity and specificity, which is critical for distinguishing analytes from the vast number of endogenous components in biological fluids. annlabmed.org
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte, minimizing matrix interference and signal suppression. nih.gov This is particularly important when dealing with the low concentrations typical of metabolic studies. researchgate.net LC-MS/MS methods can be developed for the simultaneous quantification of chloroacetaldehyde and related metabolites, providing a comprehensive profile from a single analytical run. annlabmed.org
A significant analytical challenge in chloroacetaldehyde research is the inability of standard chromatographic techniques to distinguish between the anhydrous aldehyde and its hydrated forms (monomer hydrate (B1144303) and dimer hydrate). keikaventures.comosha.gov Chloroacetaldehyde exists in equilibrium with these hydrates in aqueous environments. dnacih.comnih.gov
During typical GC analysis, the high temperatures of the injection port and column cause the monomer and dimer hydrates to dehydrate, converting them back to the anhydrous chloroacetaldehyde monomer. dnacih.comosha.gov Consequently, regardless of the form present in the original sample (anhydrous, monomer hydrate, or dimer hydrate), only a single chromatographic peak corresponding to the monomer is observed. dnacih.comosha.gov This instrumental limitation means that methods like GC-ECD and GC-MS measure the total chloroacetaldehyde content but cannot provide information on the equilibrium distribution of its different forms in the original sample. keikaventures.com
Spectroscopic Characterization Techniques
While chromatography is essential for separation and quantification, spectroscopy provides fundamental information about molecular structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. cas.cz It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk Techniques like ¹H and ¹³C NMR can confirm the covalent structure of chloroacetaldehyde monohydrate, distinguishing it from its anhydrous form and other related compounds through unique chemical shifts and coupling constants. nih.gov
NMR is particularly valuable for studying the equilibrium and kinetic processes involving chloroacetaldehyde and its hydrates. cas.cz Because NMR is a non-destructive technique that analyzes samples in solution under ambient conditions, it can be used to directly observe the different species present in an aqueous solution—the anhydrous aldehyde, the monomer hydrate (ClCH₂CH(OH)₂), and the dimer hydrate—and to quantify their relative proportions. researchgate.net Furthermore, advanced NMR experiments can be used to study the rates of hydration and dehydration, providing critical insights into the chemical behavior of chloroacetaldehyde in aqueous systems, which is impossible to achieve with destructive techniques like gas chromatography. cas.cz
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for elucidating the molecular structure of this compound through the analysis of its vibrational modes. plus.ac.at While both methods probe the vibrational energy levels of a molecule, they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. spectroscopyonline.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser, where the scattered photons have been shifted in frequency by the vibrational modes of the molecule. plus.ac.at A vibration is Raman-active if it causes a change in the polarizability of the molecule. plus.ac.at
The complementary nature of these techniques is particularly advantageous for studying this compound. plus.ac.at For instance, certain vibrational modes may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. This allows for a more complete vibrational assignment and a more detailed understanding of the molecular structure.
Key Research Findings from Vibrational Analysis:
Conformational Studies: Vibrational spectroscopy can be used to identify and characterize different conformational isomers of chloroacetaldehyde and its hydrate.
Hydrogen Bonding: The presence and nature of intermolecular and intramolecular hydrogen bonds, which are significant in the hydrated form, can be investigated through shifts in the vibrational frequencies of the O-H and C=O groups.
Structural Elucidation: The characteristic frequencies of the C-Cl, C-H, C=O, and O-H bonds provide a "fingerprint" for the molecule, aiding in its identification and structural confirmation. researchgate.net
Table 1: Comparison of Infrared and Raman Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light |
| Selection Rule | Change in dipole moment | Change in polarizability |
| Water Interference | Strong interference from water | Weak interference, suitable for aqueous solutions |
| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Can often be performed directly on the sample |
| Information Provided | Vibrational modes of polar functional groups | Vibrational modes of non-polar functional groups and skeletal structures |
UV-Visible Spectroscopy for Reaction Monitoring
UV-Visible spectroscopy is a valuable tool for monitoring chemical reactions involving this compound. spectroscopyonline.com This technique is based on the principle that molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, causing electronic transitions. ej-eng.org The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. This relationship allows for the quantitative monitoring of reactants, products, or intermediates over time. spectroscopyonline.comthermofisher.com
By tracking the change in absorbance at a specific wavelength corresponding to a particular species, the kinetics of a reaction can be determined. thermofisher.com This includes identifying the order of the reaction and calculating the rate constant. spectroscopyonline.com UV-Visible spectroscopy is particularly useful for studying reactions where this compound is a reactant or product, or where it is involved in the formation of a chromophoric (light-absorbing) species.
Applications in Reaction Monitoring:
Kinetic Studies: Determining reaction rates and mechanisms by following the concentration changes of reactants or products. thermofisher.com
Intermediate Detection: Identifying and monitoring the formation and decay of transient intermediates that may absorb in the UV-Visible range.
Equilibrium Studies: Determining the position of chemical equilibria by measuring the concentrations of species at equilibrium.
Sample Preparation and Enrichment Strategies in Diverse Matrices
Effective sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex matrices such as environmental and biological samples. mdpi.com The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate the analyte to a detectable level, and convert it into a form that is compatible with the analytical instrument. researchgate.net
For the analysis of chloroacetaldehyde in air, a common approach involves drawing a known volume of air through a sorbent tube, typically packed with silica gel. cdc.govosha.govdnacih.com The trapped chloroacetaldehyde is then desorbed using a suitable solvent, such as aqueous methanol or acetonitrile. cdc.govkeikaventures.comdnacih.com
In aqueous and biological matrices, solid-phase extraction (SPE) is a widely used technique for the enrichment and purification of chloroacetaldehyde. mdpi.com SPE utilizes a solid sorbent material to selectively retain the analyte from the sample matrix. The analyte is then eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample extract. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix.
Common Sample Preparation Techniques:
Sorbent Tube Sampling: Used for collecting volatile and semi-volatile compounds from air. osha.govdnacih.com
Solid-Phase Extraction (SPE): A versatile technique for the extraction and pre-concentration of analytes from liquid samples. mdpi.com
Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubility in two immiscible liquid phases.
Derivatization: Chemical modification of the analyte to improve its chromatographic properties, detectability, or stability. nih.gov
Computational and Theoretical Chemical Studies of Chloroacetaldehyde Monohydrate
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule, independent of its environment. These methods are fundamental to understanding the stability, reactivity, and spectroscopic signatures of chloroacetaldehyde (B151913) monohydrate.
The electronic structure of 2-chloro-1,1-ethanediol is characterized by the presence of highly electronegative oxygen and chlorine atoms, which significantly influence electron distribution and bonding. The central carbon atom (C1), bonded to two hydroxyl groups, is sp³ hybridized, forming a tetrahedral geometry. The adjacent carbon (C2) is also sp³ hybridized, bonded to two hydrogen atoms and a chlorine atom.
Ab initio and Density Functional Theory (DFT) calculations, while not extensively reported for this specific hydrate (B1144303) in publicly accessible literature, are routinely used to determine optimized molecular geometries and electronic properties. Based on established principles and data for similar small organohalogen compounds, a theoretical analysis would reveal a significant polarization of the C-Cl and C-O bonds, with partial negative charges residing on the chlorine and oxygen atoms and partial positive charges on the carbon atoms. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
Table 1: Predicted Geometrical Parameters and Electronic Properties of Chloroacetaldehyde Monohydrate (2-Chloro-1,1-ethanediol) (Note: These are estimated values based on theoretical principles, pending specific computational studies.)
| Parameter | Predicted Value/Description |
| Bond Lengths | |
| C-O | ~1.43 Å |
| C-C | ~1.54 Å |
| C-Cl | ~1.77 Å |
| O-H | ~0.96 Å |
| Bond Angles | |
| O-C1-O | ~109.5° (Tetrahedral) |
| Cl-C2-C1 | ~109.5° (Tetrahedral) |
| Hybridization | |
| C1 (gem-diol carbon) | sp³ |
| C2 (chlorinated carbon) | sp³ |
| Key Electronic Features | |
| Dipole Moment | Significant, due to polar C-O and C-Cl bonds. |
| Electron Density | High around oxygen and chlorine atoms. |
The potential energy surface (PES) provides a theoretical map of the energy of a system as a function of its geometry. For this compound, mapping the PES is critical for understanding key reaction pathways. One of the most fundamental pathways is the reversible hydration-dehydration reaction:
ClCH₂CHO + H₂O ⇌ ClCH₂(OH)₂
Computational studies can model the transition state of this reaction, revealing the energy barrier for both the formation and decomposition of the hydrate. This information is vital for understanding the compound's stability in aqueous environments. Furthermore, the PES can be used to explore subsequent reactions, such as dehydrochlorination or oxidation, providing mechanistic insights that are difficult to obtain experimentally.
Quantum chemical calculations are an indispensable tool for predicting and interpreting spectroscopic data. thegoodscentscompany.com By calculating the vibrational frequencies and nuclear magnetic shielding constants, one can predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.
Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic peaks corresponding to O-H stretching (a broad band around 3200-3500 cm⁻¹), C-O stretching (around 1000-1100 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The proton of the C1 methine group would be expected to appear at a distinct shift due to the adjacent hydroxyl groups, while the protons on C2 would be influenced by the adjacent chlorine atom.
Table 2: Predicted Spectroscopic Features for this compound (2-Chloro-1,1-ethanediol) (Note: These are estimated ranges based on functional group analysis, pending specific computational studies.)
| Spectroscopy Type | Functional Group / Atom | Predicted Chemical Shift / Frequency Range |
| ¹H NMR | -OH | 2.0 - 5.0 ppm (variable, depends on solvent) |
| -CH(OH)₂ | ~5.0 - 5.5 ppm | |
| -CH₂Cl | ~3.5 - 4.0 ppm | |
| ¹³C NMR | -CH(OH)₂ | ~85 - 95 ppm |
| -CH₂Cl | ~45 - 55 ppm | |
| IR Spectroscopy | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) |
| C-H Stretch | 2850 - 3000 cm⁻¹ | |
| C-O Stretch | 1000 - 1100 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase. For this compound, MD simulations are essential for understanding its behavior in its natural aqueous environment.
MD simulations can reveal how water molecules arrange themselves around a solute and the timescale of this organization. For 2-chloro-1,1-ethanediol dissolved in water, simulations would track the reorientation of water molecules in its solvation shell. The two hydroxyl groups of the monohydrate would act as both hydrogen bond donors and acceptors, forming a structured and dynamic network with surrounding water molecules. The dynamics of this process are critical for understanding how the local environment influences the stability and reactivity of the hydrate.
The primary intermolecular forces governing the interaction of 2-chloro-1,1-ethanediol with its aqueous environment are hydrogen bonds. MD simulations allow for a detailed analysis of these interactions. Key findings from such simulations would include:
Hydrogen Bond Network: Quantification of the average number of hydrogen bonds formed between the solute's hydroxyl groups and surrounding water molecules.
Radial Distribution Functions: Calculation of the probability of finding a water molecule at a certain distance from the atoms of the monohydrate, revealing the structure of the first and second solvation shells.
Interaction Energies: Determination of the strength of the interactions between the monohydrate and the solvent, which is crucial for calculating thermodynamic properties like the free energy of solvation.
While specific MD studies focusing exclusively on this compound are not widely available, the techniques are well-established and have been applied to numerous small molecules in aqueous solutions, providing a robust framework for such future investigations. arxiv.orgnih.gov
Mechanistic Predictions for Biological Interactions
Computational and theoretical chemistry provide powerful tools to elucidate the mechanisms by which this compound interacts with biological macromolecules. In aqueous environments, this compound exists in equilibrium with its aldehyde form, chloroacetaldehyde, which is the primary species responsible for its reactivity.
DNA/Protein Alkylation Modeling
Chloroacetaldehyde is a known genotoxic agent that reacts with DNA bases to form promutagenic etheno adducts. Computational modeling has been instrumental in understanding the formation of these adducts and their subsequent interactions with DNA repair machinery.
DNA Adduct Formation: The reaction of chloroacetaldehyde with DNA bases, particularly adenine (B156593) and cytosine, leads to the formation of cyclic etheno adducts such as 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC). nih.gov Quantum chemical studies, while often focused on related aldehydes, suggest that the reaction proceeds via nucleophilic attack by the exocyclic amino groups of the DNA bases on the carbonyl carbon of the aldehyde, followed by cyclization. The chlorine atom in chloroacetaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to this attack compared to unsubstituted aldehydes.
Interaction with DNA Repair Proteins: Once formed, these DNA adducts can be recognized and repaired by specific enzymes. Molecular modeling studies have provided insights into the interaction of etheno adducts with DNA repair proteins like the AlkB family of dioxygenases. core.ac.uk For instance, computational docking and molecular dynamics simulations of 3,N⁴-ethenocytosine within the active site of the E. coli AlkB protein have revealed key interactions. These models suggest that the protonated form of the etheno adduct is preferentially bound in the active site. core.ac.uk The interaction is stabilized by specific amino acid residues, such as the negatively charged carboxylic group of an aspartate residue (Asp135), which favorably interacts with the positively charged substrate. core.ac.uk Ab initio calculations further support this by indicating that the protonation of the substrate lowers the free energy barrier for the subsequent oxidative repair mechanism. core.ac.uk
These computational approaches allow for the prediction of binding affinities and the elucidation of the conformational changes that occur within the enzyme-adduct complex, providing a detailed picture of the initial steps of DNA repair.
Enzyme-Substrate Docking and Interaction Studies
Molecular docking and dynamics simulations are crucial for predicting how chloroacetaldehyde interacts with various enzymes, which can lead to either its detoxification or metabolic activation.
A notable example is the study of chloroacetaldehyde dehydrogenase (CAldA), an enzyme involved in the biodegradation of 1,2-dichloroethane, which metabolizes chloroacetaldehyde. nih.gov Computational modeling of CAldA from Ancylobacter aquaticus UV5 has been performed to understand its substrate specificity. nih.gov
Structural Modeling and Docking: A predicted three-dimensional structure of CAldA revealed a composition of five β-sheets, comprising seven antiparallel β-strands and eleven mixed strands. nih.gov Molecular dynamics and docking simulations were then used to compare the binding of acetaldehyde (B116499) and chloroacetaldehyde to the enzyme's active site. The results of these simulations indicated that acetaldehyde binds more tightly to CAldA than chloroacetaldehyde does. nih.gov This computational finding aligns with experimental kinetic data, which showed a higher substrate specificity (lower Kₘ and higher Vₘₐₓ) for acetaldehyde compared to chloroacetaldehyde. nih.gov
These enzyme-substrate docking studies provide a rational basis for observed substrate specificities and can guide further research into the metabolic pathways of chloroacetaldehyde. The insights gained from such models are valuable for understanding the role of specific enzymes in the detoxification of this compound.
Atmospheric Chemistry Modeling and Environmental Fate Prediction
Computational models are essential for predicting the environmental fate of volatile organic compounds like chloroacetaldehyde. These models simulate the chemical and physical processes that govern its transformation and transport in the atmosphere.
Atmospheric Degradation Pathways: While specific computational studies on the atmospheric chemistry of chloroacetaldehyde are limited, the behavior of the structurally similar compound, acetaldehyde, can provide valuable insights. The primary atmospheric removal process for aldehydes is through reaction with hydroxyl (•OH) radicals during the day and with nitrate (B79036) (NO₃) radicals at night.
For acetaldehyde, computational models have been developed to describe its decomposition in the atmosphere. These models include a large number of elementary reactions to identify the products formed, such as carbon monoxide (CO), carbon dioxide (CO₂), and methanol (B129727) (CH₃OH). researchgate.net The major decomposition pathway for acetaldehyde involves oxidation by •OH radicals and O atoms. researchgate.net It is expected that chloroacetaldehyde would undergo similar radical-initiated oxidation processes. The presence of the chlorine atom would likely influence the reaction rates and potentially lead to the formation of different intermediates and final products, including phosgene (B1210022) and hydrogen chloride.
Environmental Fate Prediction: Predictive models for the environmental fate of chemicals can estimate properties such as biodegradability and toxicity based on chemical structure. Current time information in Edmonton, CA. Such platforms can provide an initial assessment of the environmental risk associated with a compound like chloroacetaldehyde, even in the absence of extensive experimental data. These computational tools use machine learning algorithms trained on existing experimental data to predict the likelihood of a molecule being biodegraded in the environment. Current time information in Edmonton, CA.
Future Research Directions and Emerging Perspectives for Chloroacetaldehyde Monohydrate
Development of Novel Green Synthetic Pathways
The conventional synthesis of chloroacetaldehyde (B151913) involves the chlorination of aqueous vinyl chloride or acetaldehyde (B116499), processes that often utilize or generate hazardous materials. wikipedia.org Future research will prioritize the development of "green" synthetic routes that improve safety and sustainability.
Key research objectives in this area include:
Biocatalytic Processes: Exploring enzymatic or microbial systems to catalyze the formation of chloroacetaldehyde from renewable feedstocks. This could involve engineering enzymes to perform selective chlorination under mild, aqueous conditions, significantly reducing the environmental footprint.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of chloroacetaldehyde. Flow chemistry offers enhanced control over reaction parameters, improves safety by minimizing the volume of reactive intermediates at any given time, and can increase yield and purity, thereby reducing waste. epa.gov
Alternative Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as supercritical fluids or ionic liquids, to replace traditional volatile organic solvents. mdpi.com Research into recoverable and non-toxic catalysts, like certain metal-organic frameworks or supported catalysts, could also lead to cleaner production methods. mdpi.com The development of a process for molnupiravir, for instance, saw a shift to a biocatalytic cascade that enabled synthesis from abundant chemicals, providing a model for green nucleoside synthesis. epa.gov
Exploration of Untapped Reactivity Profiles
As a highly electrophilic reagent, chloroacetaldehyde's reactivity is well-established in forming heterocyclic structures like aminothiazoles. wikipedia.orgnih.gov However, its full synthetic potential remains to be unlocked. Future explorations will likely focus on harnessing its bifunctionality in novel ways.
Potential areas of investigation include:
Asymmetric Catalysis: Developing catalytic systems that can control the stereochemical outcome of reactions involving chloroacetaldehyde. This would be invaluable for the synthesis of chiral pharmaceuticals and complex natural products where specific stereoisomers are required.
Multi-Component Reactions (MCRs): Designing new MCRs that use chloroacetaldehyde as a key building block. MCRs are highly efficient, combining three or more reactants in a single step to build molecular complexity, aligning with the principles of atom economy and green chemistry. researchgate.net
Domino and Cascade Reactions: Leveraging the dual reactivity of the aldehyde and the chlorinated carbon to initiate complex cascade reactions, allowing for the rapid assembly of polycyclic and other intricate molecular architectures from simple starting materials.
Design of Next-Generation Derivatives for Targeted Applications
Chloroacetaldehyde is a precursor for several pharmaceuticals, including altizide (B1665742) and brotizolam. wikipedia.org The next generation of research will focus on designing derivatives with precisely tailored properties for specific, advanced applications beyond traditional pharmaceuticals.
Future design strategies may include:
Bio-orthogonal Probes: Creating derivatives that can participate in bio-orthogonal "click" chemistry reactions. Such probes could be used to label and visualize specific biomolecules within living cells without interfering with native biological processes, offering powerful tools for diagnostics and molecular biology.
Functional Materials: Incorporating the chloroacetaldehyde motif into polymers or other materials. Its reactivity could be exploited for cross-linking, surface functionalization, or creating materials with responsive properties, such as sensors that react to specific analytes.
Targeted Covalent Inhibitors: Using the electrophilic nature of the chloroacetaldehyde warhead to design highly specific covalent inhibitors for therapeutic targets. By modifying the scaffold of the molecule, it could be directed to a particular protein's active site, forming a permanent bond and offering high potency and duration of action.
Advanced Mechanistic Elucidation of Biological Pathways
The biological activity of chloroacetaldehyde is linked to its ability to alkylate nucleobases like adenosine (B11128) and cytidine (B196190), forming cyclic adducts. wikipedia.org This reactivity underpins its mutagenic and carcinogenic properties. Advanced analytical methods are needed to build a more detailed picture of these interactions.
Future research will likely involve:
Cryo-Electron Microscopy (Cryo-EM): Using Cryo-EM to visualize the structure of chloroacetaldehyde-DNA or chloroacetaldehyde-protein adducts at atomic resolution. This would provide unprecedented insight into the structural basis of its biological effects.
Mass Spectrometry Imaging (MSI): Applying MSI to map the spatial distribution of chloroacetaldehyde and its metabolites within tissues and cells. This could reveal specific cellular compartments or tissues that are particularly vulnerable to its effects.
Computational Modeling: Employing high-level quantum mechanics and molecular dynamics simulations to model the reaction pathways between chloroacetaldehyde and biological macromolecules, predicting reactivity hotspots and transition states.
Refinement of Environmental Remediation Strategies
Given its classification as an environmental hazard, developing effective methods for the detection and remediation of chloroacetaldehyde is crucial. wikipedia.org Future strategies will move beyond simple containment and disposal toward more sophisticated and sustainable solutions.
Promising areas for future research are:
Bioremediation: Identifying or engineering microorganisms capable of metabolizing and detoxifying chloroacetaldehyde. This could involve screening natural environments for microbes that have evolved pathways to degrade halogenated aldehydes or using synthetic biology to equip bacteria with the necessary enzymatic machinery.
Advanced Oxidation Processes (AOPs): Optimizing AOPs, such as ozonation or photocatalysis, to completely mineralize chloroacetaldehyde into harmless products like water, carbon dioxide, and chloride ions. Research would focus on improving catalyst efficiency and reducing energy consumption.
Nanosensors: Developing highly sensitive and selective nanosensors for the real-time, in-situ detection of chloroacetaldehyde in water and air. These sensors could be based on colorimetric or electrochemical changes triggered by a specific reaction with the analyte.
Integration of Multi-Omics Approaches in Biological Research
To achieve a holistic understanding of the biological impact of chloroacetaldehyde, future research must integrate multiple layers of biological data. nih.gov A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to a chemical exposure. rsc.org
A multi-omics research program for chloroacetaldehyde would involve:
Transcriptomics (RNA-Seq): To identify which genes are turned on or off in response to chloroacetaldehyde exposure, revealing the cellular signaling pathways that are activated. researchgate.net
Proteomics: To quantify changes in protein expression and post-translational modifications, showing how the cell alters its functional machinery. nih.gov This is crucial as protein diversity and function are complex and not always directly correlated with gene expression. nih.govresearchgate.net
Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and identifying specific biochemical pathways that are disrupted.
Data Integration: The primary challenge and opportunity lie in integrating these large datasets to build predictive models of chloroacetaldehyde's toxicity and to identify novel biomarkers of exposure and effect. nih.govrsc.org This systems-level view can uncover complex interactions and mechanisms that would be missed by single-omics studies. researchgate.net
Q & A
Q. What are the critical safety protocols for handling chloroacetaldehyde monohydrate in laboratory settings?
this compound is highly toxic and mutagenic. Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Chronic exposure risks include lung irritation and potential bronchitis. Store in airtight containers away from light and moisture. Regular monitoring of airborne concentrations and medical surveillance for respiratory symptoms are advised .
Q. What synthetic methodologies are commonly employed for incorporating this compound into organic reactions?
Chloroacetaldehyde is used as an electrophilic reagent in aqueous conditions. For example, it reacts with amines or hydrazines under basic conditions (e.g., NaHCO₃, pH 8–9) at room temperature to form heterocycles like pyridazines or furans. Reaction times typically range from 15 hours to 3 days, depending on the substrate .
Q. Which analytical techniques are recommended for characterizing this compound and assessing its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For monohydrate-specific characterization, thermogravimetric analysis (TGA) helps quantify water content .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize the synthesis of chloroacetaldehyde-derived compounds?
RSM can model interactions between variables like temperature, pH, and reagent stoichiometry to maximize yield. For instance, a Central Composite Design (CCD) can identify optimal conditions for reactions involving chloroacetaldehyde, reducing trial-and-error experimentation. Critical responses might include conversion efficiency or byproduct formation .
Q. What experimental approaches are used to evaluate the mutagenic potential of this compound?
Ames tests (using Salmonella typhimurium strains) and comet assays (to detect DNA strand breaks in mammalian cells) are standard. Dose-response studies should include negative controls (e.g., PBS) and positive controls (e.g., ethyl methanesulfonate). Mutagenicity data must be interpreted alongside in vivo toxicity profiles due to conflicting evidence in existing literature .
Q. How does this compound facilitate reductive amination in polysaccharide modification?
Chloroacetaldehyde dimethyl acetal (a derivative) activates polysaccharides by forming Schiff bases with amine groups. Sodium cyanoborohydride is then used for stable bond formation. This method is critical for synthesizing glycoconjugates for vaccine development or targeted drug delivery .
Q. What challenges arise in spectroscopic characterization of this compound, and how are they addressed?
The compound’s high reactivity and hygroscopic nature complicate spectral analysis. To mitigate this, samples should be analyzed immediately after preparation under inert atmospheres. Computational methods like Density Functional Theory (DFT) can supplement experimental FTIR/NMR data to resolve ambiguities in peak assignments .
Q. What mechanistic insights explain chloroacetaldehyde’s role in forming heterocyclic scaffolds?
Chloroacetaldehyde acts as a two-carbon synthon, undergoing nucleophilic attack by amines or hydrazines to form intermediates like enamines. Cyclization is driven by intramolecular dehydration or oxidation. Kinetic studies using stopped-flow spectroscopy can elucidate rate-determining steps .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies show decomposition at >40°C or in acidic media (pH < 4). Long-term storage requires desiccants (e.g., silica gel) and temperatures below –20°C. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for pharmaceutical applications .
Q. What comparative analyses distinguish this compound from related aldehydes like chloral hydrate?
Chloral hydrate (trichloroacetaldehyde hydrate) has higher electrophilicity due to three chlorine atoms, making it more reactive in nucleophilic substitutions. X-ray crystallography and differential scanning calorimetry (DSC) can differentiate their hydrate structures and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
